N-methyl-4-(2-methylpyridin-4-yl)aniline
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Overview
Description
N-methyl-4-(2-methylpyridin-4-yl)aniline is an organic compound that belongs to the class of anilines It features a methyl group attached to the nitrogen atom of the aniline and a pyridine ring substituted at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methylpyridin-4-yl)aniline can be achieved through several methods. One common approach involves the methylation of 4-(2-methylpyridin-4-yl)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using similar catalytic systems. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective methylation, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-4-(2-methylpyridin-4-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-methyl-4-(2-methylpyridin-4-yl)aniline involves its interaction with molecular targets through various pathways. The compound can participate in intramolecular charge-transfer processes, leading to its potential use in nonlinear optical applications. Additionally, its interaction with biological targets may involve binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but without the methyl group on the nitrogen atom.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with different electronic properties.
Uniqueness
N-methyl-4-(2-methylpyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-methyl-4-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-10-9-12(7-8-15-10)11-3-5-13(14-2)6-4-11/h3-9,14H,1-2H3 |
InChI Key |
HIHLXMAJXGCGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)NC |
Origin of Product |
United States |
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